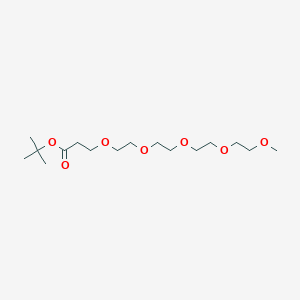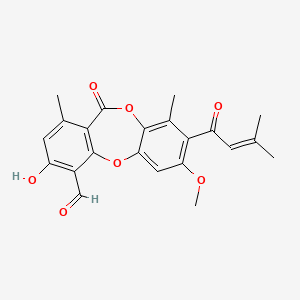
Mpeg5-t-butyl ester
Vue d'ensemble
Description
Mpeg5-t-butyl ester is a polyethylene glycol (PEG) derivative . It contains a t-butyl ester, and the t-butyl protected carboxyl group can be deprotected under acidic conditions . The hydrophilic PEG spacer increases solubility in aqueous media . It is a water-soluble compound that has been widely used in various fields, including medical, environmental, and industrial research.
Molecular Structure Analysis
The molecular structure of this compound includes a PEG spacer and a t-butyl ester . The molecular weight is 336.4 g/mol, and the molecular formula is C16H32O7 .Physical And Chemical Properties Analysis
This compound is a water-soluble compound. The hydrophilic PEG spacer increases its solubility in aqueous media . The molecular weight is 336.4 g/mol, and the molecular formula is C16H32O7 .Applications De Recherche Scientifique
Liquides d'ester synthétiques pour applications de transformateur
Les esters synthétiques, y compris l'ester de t-butyle Mpeg5, sont devenus de plus en plus populaires ces dernières décennies {svg_1}. Ils sont utilisés dans les transformateurs en raison de leurs excellentes performances de rupture et de leur résistance aux impulsions de foudre {svg_2}. Les esters synthétiques sont également utilisés dans la création de nanofluides et de systèmes d'isolation combinés papier-ester synthétique {svg_3}.
Remplissage rétrograde et séchage des transformateurs immergés dans l'huile minérale
L'ester de t-butyle Mpeg5 est utilisé dans le remplissage rétrograde et le séchage des transformateurs immergés dans l'huile minérale {svg_4}. Cette application tire parti des propriétés uniques de l'ester synthétique pour améliorer les performances et la longévité des transformateurs {svg_5}.
Diagnostic basé sur l'analyse des gaz dissous (DGA)
Dans le domaine de la surveillance de l'état des transformateurs, l'ester de t-butyle Mpeg5 est utilisé dans le diagnostic basé sur la DGA {svg_6}. Cela implique d'analyser les gaz dissous dans l'ester synthétique pour évaluer l'état du transformateur {svg_7}.
Électrification statique des esters synthétiques
L'ester de t-butyle Mpeg5 est utilisé dans la recherche relative à l'électrification statique des esters synthétiques {svg_8}. Cette recherche est cruciale pour comprendre et atténuer les risques associés à l'électricité statique dans les transformateurs {svg_9}.
Perte diélectrique à haute fréquence dans les milieux polymères
L'ester de t-butyle Mpeg5 est utilisé dans l'étude de la perte diélectrique à haute fréquence {svg_10}. Cette recherche est particulièrement pertinente pour l'évolution de la communication à haute fréquence {svg_11}.
Synthèse de poly(ester imide)s
L'ester de t-butyle Mpeg5 est utilisé dans la synthèse de poly(ester imide)s {svg_12}. Ces polymères présentent des flexibilités de chaîne moléculaire variées et sont utilisés dans une gamme d'applications, y compris la production de films de haute qualité {svg_13}.
Safety and Hazards
Mécanisme D'action
Target of Action
Mpeg5-t-butyl ester is primarily used in the field of drug development . It is a PEG derivative containing a t-butyl ester . The compound’s primary targets are therapeutic molecules, such as peptides, proteins, or small molecules . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Mode of Action
The mode of action of this compound involves a process known as PEGylation . In this process, the PEG moiety of the compound is covalently attached to its targets . This attachment can alter the properties of the target molecules, potentially enhancing their therapeutic efficacy.
Biochemical Pathways
Given its role in pegylation, it can be inferred that the compound may influence pathways related to the function and stability of therapeutic molecules .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media . This property could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby affecting its bioavailability.
Result of Action
The result of this compound’s action is the modification of therapeutic molecules through PEGylation . This modification can enhance the solubility, stability, and potentially the therapeutic efficacy of the target molecules .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of its environment.
Analyse Biochimique
Biochemical Properties
Mpeg5-t-butyl ester is widely utilized for PEGylation, a process where the PEG moiety is covalently attached to therapeutic molecules, such as peptides, proteins, or small molecules . The unique structure of this compound imparts hydrophilic and biocompatible properties, making it an essential reagent in pharmaceutical research and development .
Cellular Effects
Given its role in PEGylation, it can be inferred that this compound may influence cell function by modifying the properties of proteins and other biomolecules .
Molecular Mechanism
This process can alter the properties of the target molecule, potentially influencing its activity, stability, and interactions with other biomolecules .
Metabolic Pathways
Given its role in PEGylation, it may interact with enzymes and cofactors involved in the modification of proteins and other biomolecules .
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O7/c1-16(2,3)23-15(17)5-6-19-9-10-21-13-14-22-12-11-20-8-7-18-4/h5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOAGRJWHPYZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101216433 | |
| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874208-93-2 | |
| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874208-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxaheptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101216433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)



